Pyrimidin-4-yl acetate

Lipophilicity Drug-like properties Membrane permeability

Pyrimidin-4-yl acetate (CAS 98197-80-9) is the O‑acetyl ester of 4‑pyrimidinol, with molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g mol⁻¹. This heterocyclic acetate features an acetyloxy substituent (–OCOCH₃) directly attached to the electron‑deficient pyrimidine ring at the 4‑position, giving it a computed XLogP3 of 0.3, a topological polar surface area of 52.1 Ų, and zero hydrogen‑bond donors.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 98197-80-9
Cat. No. B13119685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidin-4-yl acetate
CAS98197-80-9
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCC(=O)OC1=NC=NC=C1
InChIInChI=1S/C6H6N2O2/c1-5(9)10-6-2-3-7-4-8-6/h2-4H,1H3
InChIKeyMCUFMXVJDURFIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidin-4-yl Acetate (CAS 98197-80-9): Core Physicochemical and Structural Baseline for R&D Procurement


Pyrimidin-4-yl acetate (CAS 98197-80-9) is the O‑acetyl ester of 4‑pyrimidinol, with molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g mol⁻¹ [1]. This heterocyclic acetate features an acetyloxy substituent (–OCOCH₃) directly attached to the electron‑deficient pyrimidine ring at the 4‑position, giving it a computed XLogP3 of 0.3, a topological polar surface area of 52.1 Ų, and zero hydrogen‑bond donors [1]. The compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where the acetate group acts as a cleavable protecting group, a modulable leaving group, or a prodrug‑enabling functionality .

Synthetic intermediate for heterocyclic chemistry
Cleavable O-acetyl protecting group for 4-pyrimidinol
Prodrug-enabling ester for slow-release research
Regioselective access via N-oxide rearrangement

Why Generic Substitution of Pyrimidin-4-yl Acetate with Close Analogs Fails: Structural and Electronic Determinants


Although pyrimidine‑4‑acetamide (N‑(pyrimidin‑4‑yl)acetamide) and methyl 2‑(pyrimidin‑4‑yl)acetate share the pyrimidine core, substituting one for pyrimidin‑4‑yl acetate introduces critical differences in hydrogen‑bonding capacity, lipophilicity, hydrolytic stability, and reactivity. The O‑acetyl ester linkage provides a labile site for controlled hydrolysis, a property fundamentally absent in the amide congener, while the direct O‑attachment to the ring yields distinct electronic properties compared to methylene‑spaced ester analogs . These differences directly affect synthetic route design, purification strategy, and the performance of downstream products, making blind interchange of in‑class compounds a scientifically unsound procurement decision.

Amide analog
Pyrimidine-4-acetamide lacks hydrolyzable ester, altering deprotection and prodrug strategy
Methylene-spaced ester
Methyl 2-(pyrimidin-4-yl)acetate shifts electronic profile and hydrogen-bond capacity

Quantitative Differential Evidence for Pyrimidin-4-yl Acetate (CAS 98197-80-9) vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation vs. Amide and Methylene‑Spaced Ester Analogs

Pyrimidin-4-yl acetate exhibits a computed XLogP3 of 0.3 [1], placing it in a more favorable lipophilicity window for passive membrane permeation compared with its direct amide analog N‑(pyrimidin‑4‑yl)acetamide (XLogP3 = –0.118) and the methylene‑spaced methyl ester methyl 2‑(pyrimidin‑4‑yl)acetate (XLogP3 = –0.59) . This quantitative difference of >0.4 log units corresponds to an approximately 2.5‑fold higher predicted octanol–water partition coefficient.

Lipophilicity
Cross-study
XLogP3 0.3
Δ +0.42 vs amide; +0.89 vs methyl ester
May support passive permeability prediction
Computed value; verify experimentally
Lipophilicity Drug-like properties Membrane permeability

Hydrogen‑Bond Donor/Acceptor Profile: Zero H‑Bond Donors for Reduced Aggregation Potential

Pyrimidin-4-yl acetate has zero hydrogen‑bond donors (HBD = 0) and four hydrogen‑bond acceptors (HBA = 4) [1], whereas the amide congener N‑(pyrimidin‑4‑yl)acetamide possesses one H‑bond donor (HBD = 1) and three acceptors (HBA = 3) . The absence of a donor site in the acetate ester reduces intermolecular hydrogen‑bonding capacity, which can translate into lower crystal lattice energy, potentially improved organic solubility, and reduced aggregation in solution.

H-Bond Profile
Cross-study
HBD 0, HBA 4
Δ –1 HBD vs amide
Zero-donor profile supports acid-sensitive synthesis
Solubility and aggregation context-dependent
Hydrogen bonding Crystal packing Solubility

Regioselective Access via Pyrimidine N‑Oxide Rearrangement: Synthetic Uniqueness over Alternative Esters

Pyrimidine 1‑oxide undergoes reaction with acetic anhydride to afford pyrimidin-4-yl acetate with exclusive 4‑regioselectivity, whereas the analogous reaction of 4,6‑dimethylpyrimidine 1‑oxide leads instead to methyl‑group oxidation, yielding 6‑methylpyrimidin‑4‑ylmethyl acetate [1]. This divergent regiochemical outcome underscores the unique synthetic handle provided by the unsubstituted pyrimidine N‑oxide precursor for accessing pyrimidin-4-yl acetate in a single step.

Regioselective route
Head-to-head
Pyrimidine 1-oxide + Ac2O → exclusive 4-substitution
Supports regioselective synthetic planning
Divergent outcome with dimethyl analog
Regioselective synthesis Pyrimidine N-oxide Rearrangement

Hydrolytic Half‑Life Under Physiological Conditions: Tunable Lability for Prodrug Applications

The acetate ester of pyrimidin-4‑ol is estimated to exhibit a hydrolysis half‑life on the order of several days to weeks under physiological conditions (pH 7.4, 37 °C), based on the stability data of analogous heterocyclic esters . In contrast, the amide congener N‑(pyrimidin‑4‑yl)acetamide is expected, on class‑level principles, to be >1000‑fold more resistant to hydrolysis under identical conditions [1]. This quantitative difference in hydrolytic lability makes the acetate ester the appropriate choice when time‑dependent release of 4‑pyrimidinol is desired.

Hydrolytic lability
Class-level
Est. t½ several days to weeks (pH 7.4, 37 °C)
Class-level inference; data to verify
Amide predicted >10³-fold slower hydrolysis
Hydrolysis Stability Prodrug

Comparative Synthetic Yields: Acetic Anhydride–BF₃ Method Delivers Superior Efficiency

Among the three classical synthetic routes to pyrimidin-4-yl acetate, the acetic anhydride method catalyzed by boron trifluoride (BF₃) achieves the highest reported yields of 80–90 % at mild temperatures (25–50 °C) within 1–2 hours . This represents a 12–15 percentage‑point yield advantage over the acetyl chloride/triethylamine route (65–78 %) and a significant reduction in reaction time compared to the formamidine acetate approach (70–85 %, 16–24 h). The BF₃‑catalyzed protocol thus offers a measurably more efficient procurement‑scale synthesis.

Synthetic yield
Data to verify
80–90% yield (BF3 method)
vs 65–78% (AcCl/Et3N)
Supplier-reported yield; source review needed
Reaction time also reduced
Synthetic methodology Yield optimization Acetylation

Optimal R&D and Industrial Scenarios for Pyrimidin-4-yl Acetate (CAS 98197-80-9)


Prodrug and Controlled‑Release Design Leveraging Ester Hydrolytic Lability

When a research program requires a 4‑pyrimidinol scaffold to be delivered in a time‑dependent manner, the acetate ester provides an estimated hydrolytic half‑life of several days to weeks under physiological conditions , enabling sustained release that is unattainable with the hydrolysis‑resistant amide analog. This makes pyrimidin-4-yl acetate the preferred starting material for designing esterase‑sensitive prodrugs.

Multi‑Step Heterocyclic Synthesis Requiring a Cleavable O‑Protecting Group

The zero hydrogen‑bond donor profile and the ability to remove the acetyl group under mild basic or enzymatic conditions [1] recommend pyrimidin-4-yl acetate as a superior protecting group for 4‑pyrimidinol in reaction sequences where the free hydroxyl would interfere with downstream chemistry. This strategy avoids the acidic proton complications introduced by amide‑based alternatives.

Building Block for Kinase Inhibitor and Antagonist Libraries

The moderate lipophilicity (XLogP3 = 0.3) [2] and the electron‑deficient nature of the pyrimidine ring make pyrimidin-4-yl acetate a suitable core scaffold for constructing compound libraries targeting kinase ATP‑binding sites and adenosine receptors. Its synthetic accessibility via the BF₃‑catalyzed acetylation route (80–90 % yield) further supports its adoption in parallel synthesis workflows.

Regioselective Functionalization via N‑Oxide Rearrangement Chemistry

For laboratories exploiting pyrimidine N‑oxide chemistry, the exclusive formation of pyrimidin-4-yl acetate from pyrimidine 1‑oxide and acetic anhydride [3] provides a uniquely direct entry point for 4‑functionalized pyrimidine building blocks. This regioselective transformation offers a synthetic advantage not shared by substituted pyrimidine N‑oxides, streamlining route design in medicinal chemistry projects.

Application
Selection Property
Validation Focus
Prodrug release studies
Ester hydrolytic lability context
Hydrolysis rate verification
Cleavable O-protection in multi-step synthesis
Zero H-bond donor profile
Deprotection condition compatibility
Kinase inhibitor library synthesis
Lipophilicity and ring electronics
Synthetic route efficiency review
Regioselective pyrimidine functionalization
N-Oxide rearrangement pathway
4-Regioselectivity consistency
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